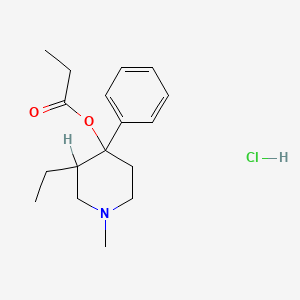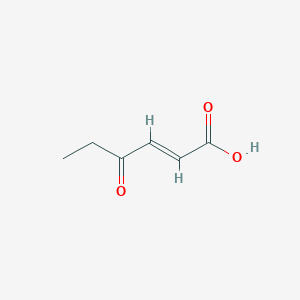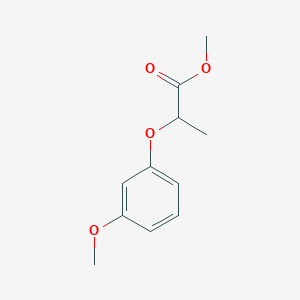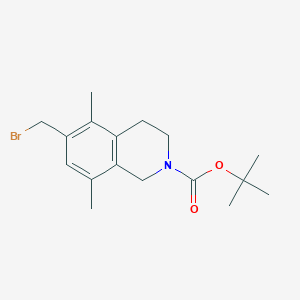
tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the isoquinoline core or other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve the use of polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of new isoquinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified isoquinoline structures.
Scientific Research Applications
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their potential therapeutic applications, and this compound serves as a precursor in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The isoquinoline core may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromonicotinate
- Tert-butyl bromoacetate
- Tert-butyl 4-[(E)-2-bromo-2-nitroethenyl]benzoate
Uniqueness
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific structure, which combines the isoquinoline core with a bromomethyl group and a tert-butyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H24BrNO2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c1-11-8-13(9-18)12(2)14-6-7-19(10-15(11)14)16(20)21-17(3,4)5/h8H,6-7,9-10H2,1-5H3 |
InChI Key |
UWOVCEFGMXDUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CN(CC2)C(=O)OC(C)(C)C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


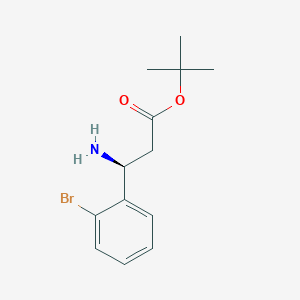

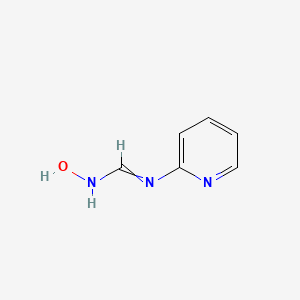



![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

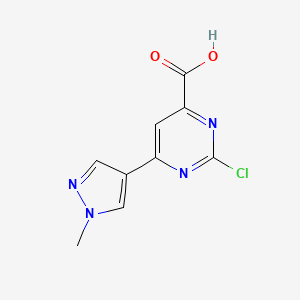
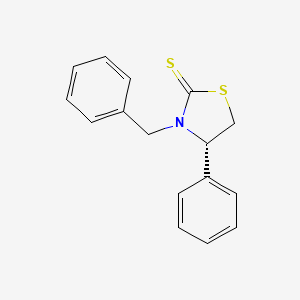
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
